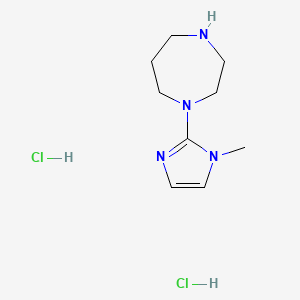
Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorine atom, a methylsulfanyl group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluorouracil with methylthiol in the presence of a base, followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methylsulfanyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with nucleic acid synthesis, leading to its antimicrobial and antifungal properties .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring and a nitro group, offering different chemical properties.
Uniqueness
Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate is unique due to the presence of both a fluorine atom and a methylsulfanyl group on the pyrimidine ring. This combination of substituents can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H7FN2O2S |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
methyl 5-fluoro-4-methylsulfanylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H7FN2O2S/c1-12-7(11)5-9-3-4(8)6(10-5)13-2/h3H,1-2H3 |
Clave InChI |
MXBDNLNILUIKRY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C(C(=N1)SC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)
![2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)
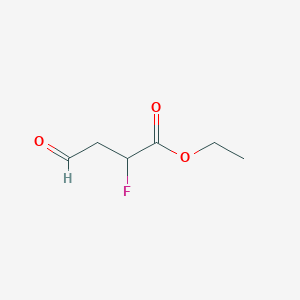

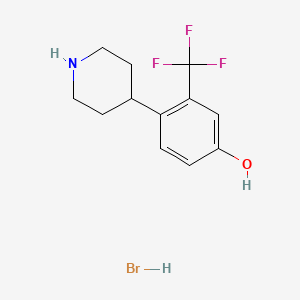
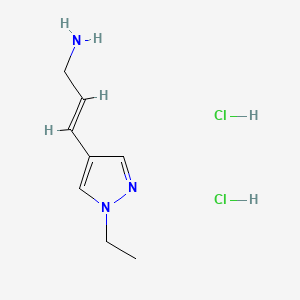
![(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid](/img/structure/B15298843.png)
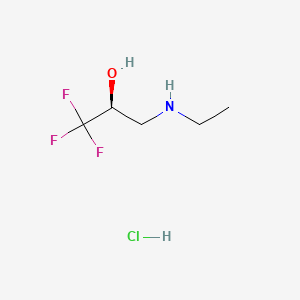
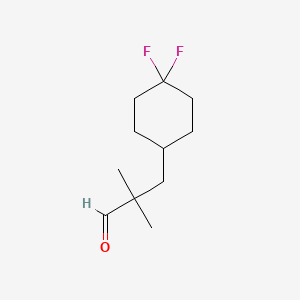
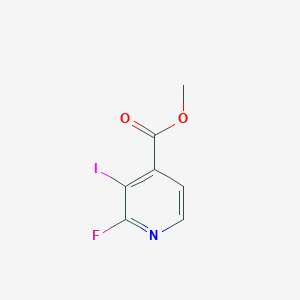
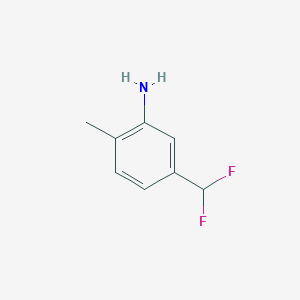
![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
